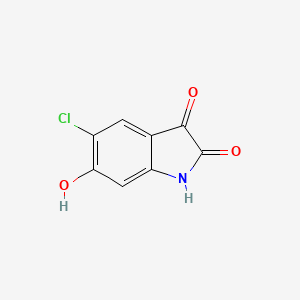

5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This particular compound features a chlorine atom at the 5th position, a hydroxyl group at the 6th position, and a dione group within the indole structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:

Starting Material: The synthesis often begins with an indole or indole derivative as the starting material.

Halogenation: Chlorination of the indole ring at the 5th position is achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Hydroxylation: Introduction of the hydroxyl group at the 6th position can be accomplished using hydroxylation reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).

Oxidation: The final step involves the oxidation of the indole derivative to introduce the dione functionality. This can be done using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Additions at the C2/C3 Carbonyl Groups

The diketone system undergoes nucleophilic attacks at both carbonyl carbons, with regioselectivity influenced by steric and electronic factors from the 5-chloro and 6-hydroxy substituents.

Electrophilic Substitution at the Aromatic Ring

The hydroxyl group at position 6 directs electrophilic substitution to ortho/para positions, but steric and electronic effects from chlorine limit reactivity.

Condensation Reactions

The compound participates in heterocyclic annulation via condensation with bifunctional nucleophiles.

Redox Reactions

The hydroxyl group at position 6 undergoes oxidation, while the diketone system can be reduced.

Complexation with Metal Ions

The diketone and hydroxyl groups act as ligands for transition metals.

Photochemical Reactions

UV irradiation induces decarboxylation and ring-opening pathways.

Key Mechanistic Insights

-

Steric Effects : The 5-chloro substituent hinders nucleophilic attack at C2, favoring reactivity at C3 .

-

Electronic Effects : The hydroxyl group at position 6 donates electrons via resonance, activating positions 4 and 7 for electrophilic substitution .

-

Tautomerism : Keto-enol tautomerism in Schiff base derivatives influences biological activity and metal-chelation properties .

Data gaps remain in radical-mediated reactions and asymmetric catalysis using this scaffold, highlighting areas for future research.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. 5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with indole structures can inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that this compound showed potent activity against multidrug-resistant cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of several signaling pathways. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Agricultural Applications

Pesticidal Properties

Research has identified that certain indole derivatives possess pesticidal properties. The compound has been tested for its efficacy against various agricultural pests and pathogens. Its application could lead to the development of novel pesticides that are less harmful to the environment compared to conventional chemicals .

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of this compound against fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth when treated with this compound. This suggests its potential use as a biofungicide in sustainable agriculture practices .

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Study: Synthesis of Conductive Polymers

A recent study focused on incorporating this indole derivative into conductive polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and thermal stability compared to traditional conductive polymers. This advancement opens avenues for applications in electronic devices and sensors .

Summary Table of Applications

作用機序

The mechanism by which 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione is compared with other similar indole derivatives, such as:

5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one: Similar in structure but with different functional groups.

1H-Indole-2,3-dione: A simpler indole derivative without the chlorine and hydroxyl substituents.

Uniqueness: The presence of both chlorine and hydroxyl groups in the same molecule makes this compound unique among indole derivatives. These functional groups can significantly influence the compound's reactivity and biological activity.

生物活性

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5-chloro-6-hydroxyindoline-2,3-dione, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 5-chloro-6-hydroxyindoline-2,3-dione

- CAS Number : 117883-46-2

- Molecular Formula : C₈H₄ClNO₃

- Molecular Weight : 197.57 g/mol

Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's antibacterial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within the range of clinically relevant dosages.

- Antioxidant Potential : In vitro assays demonstrated that this compound significantly reduced oxidative damage in human cell lines exposed to hydrogen peroxide, highlighting its protective effects against oxidative stress.

- Cancer Research : A recent investigation into its antitumor effects showed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancers. The study reported a dose-dependent effect on apoptosis markers.

特性

IUPAC Name |

5-chloro-6-hydroxy-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUDHMLLNMEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。